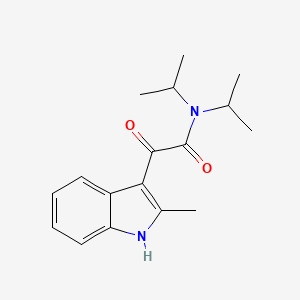

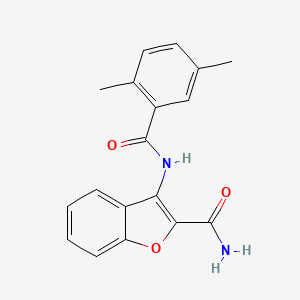

![molecular formula C12H10N2O3 B2468759 methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate CAS No. 866135-90-2](/img/structure/B2468759.png)

methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” is a chemical compound. It is a structurally diverse and biologically relevant compound . The molecular formula of this compound is C12H10N2O3 .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazoles, which include “this compound”, has been carried out using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A clean and more economic protocol for the synthesis of these compounds has been carried out using bael fruit ash (BFA) as a non-conventional natural catalyst in aqueous condition at ambient temperature .

Chemical Reactions Analysis

The transformation of related compounds into pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]diazepines implies the breaking of the double –C=N– bond to a single –C–N– to allow the location of the atoms in the proper place for cyclization . Several oxidation reaction conditions were tested for related compounds .

科学的研究の応用

Crystal Structure Analysis

Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate has been studied for its crystal structure. One study detailed the crystal structure of methyl-3-phenyl-3H-chromeno(4,3-c)isoxazole-3a(4H)-carboxylate, a related compound, using single-crystal X-ray diffraction. This compound exhibits several biological and pharmacological properties, including anticoagulant, antisterility, antiviral, antifungal, anti-inflammatory, cardioprotective, antidiabetic, spasmolytic, diuretic, anti-anaphylactic, and anticancer activities (Ganapathy, Srinivasan, & Manickam, 2015).

Supramolecular Structure and Synthesis

Another study focused on the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers. These structures were determined using X-ray diffraction, revealing details about the molecular conformations and interactions, including π-stacking trends (Padilla-Martínez et al., 2011).

Metal-free Synthesis of Derivatives

An innovative metal-free synthesis method for chromeno[4,3-c]pyrazol-3(2H)-one derivatives was reported, demonstrating a new approach to creating these compounds (Dhamsaniya et al., 2019).

Cytotoxic Activity and Complex Formation

Research also includes the study of cytotoxic activities and complex formation of certain derivatives. For instance, new chelating ligands were synthesized and analyzed for their crystal and molecular structures, as well as for their cytotoxic activity (Budzisz et al., 2010).

Antimicrobial Agents

Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Some studies focused on creating novel bridged pyrans with antimicrobial activity (Renuka & Kumar, 2015) and on synthesizing chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013).

Fluorescence Properties

The fluorescence properties of certain chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives have been explored, indicating potential applications as luminescence or fluorescence probes (Liu et al., 2014).

Regioselective Synthesis

Studies on regioselective synthesis methods have been conducted, such as the synthesis of 8,8′-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles (Reddy & Nagaraj, 2008).

Solvatochromic Studies

Research on chromeno[4,3-c]pyrazol-4-ones includes their solvatochromic behavior, important for understanding solvent effects on their optical properties (Singla & Paul, 2022).

将来の方向性

The future directions in the research of “methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate” and related compounds include the development of green and efficient chemical processes or methodologies such as reaction in aqueous media, multi-component reactions (MCR), and reusable catalysts-performed reactions . These compounds have garnered significant attention owing to their diverse structural significance and biological activities .

作用機序

Target of Action

Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate, also known as methyl 2H,4H-chromeno[4,3-c]pyrazole-2-carboxylate, is a complex compound with potential biological activity. It’s worth noting that similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

Related compounds have shown significant inhibitory activity against cdk2/cyclin a2 . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Compounds with similar structures have been found to inhibit cdk2, a key regulator of the cell cycle . This suggests that this compound might affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Related compounds have shown significant cytotoxic activities against various cell lines . This suggests that this compound might have similar effects, potentially leading to cell cycle arrest and induction of apoptosis .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved using environmentally friendly methods . This suggests that the action of this compound might also be influenced by environmental conditions.

特性

IUPAC Name |

methyl 4H-chromeno[4,3-c]pyrazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKITUNCQRZZSFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=C2COC3=CC=CC=C3C2=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(dimethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2468678.png)

![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-4-iodo-1H-pyrazole](/img/structure/B2468679.png)

![3,5-dimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2468683.png)

![2,4,5-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2468685.png)

![1H-indole-2,3-dione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2468687.png)

![7-(3-chloro-2-methylphenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2468694.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2468696.png)